An In-depth Technical Guide to 3-Ethyl-2-methylpyridine: Chemical Properties and Structure
An In-depth Technical Guide to 3-Ethyl-2-methylpyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Ethyl-2-methylpyridine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodological insights.
Chemical Structure and Identification
3-Ethyl-2-methylpyridine is a substituted pyridine derivative with an ethyl group at the 3-position and a methyl group at the 2-position. Its unambiguous identification is established through various chemical identifiers.
IUPAC Name: 3-ethyl-2-methylpyridine[1]
Chemical Formula: C₈H₁₁N[1]
SMILES String: CCC1=C(N=CC=C1)C[1]
InChI Key: ZZKDGABMFBCSRP-UHFFFAOYSA-N[1]
CAS Number: 14159-59-2[1]
The structural representation of 3-Ethyl-2-methylpyridine is depicted in the following diagram:
Physicochemical Properties
A summary of the key physicochemical properties of 3-Ethyl-2-methylpyridine is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 121.18 g/mol | [1] |
| Exact Mass | 121.089149355 Da | [1] |
| Density | 0.919 g/cm³ | [2] |
| Boiling Point | 178.6 °C at 760 mmHg | [2] |
| Flash Point | 58.2 °C | [2] |
| Refractive Index | 1.499 | [2] |
| XLogP3 | 1.952 | [2] |
| Polar Surface Area | 12.9 Ų | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 3-Ethyl-2-methylpyridine are not extensively documented in readily available literature. However, this section provides a plausible synthetic approach based on established pyridine synthesis methodologies and generalized analytical procedures for compounds of this class.
Synthesis
A representative procedure for the synthesis of an ethyl-methyl-pyridine isomer (5-ethyl-2-methylpyridine) involves the condensation of paraldehyde with ammonia under heat and pressure.[4]
General Synthetic Workflow for Alkylpyridine Synthesis:
Analytical Methods
Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of 3-Ethyl-2-methylpyridine.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 3-Ethyl-2-methylpyridine.
General GC-MS Protocol:
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Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
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Injection: The sample is injected into the GC, which is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
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Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase as they pass through the column.
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Detection: The separated components are then introduced into the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.
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Analysis: The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify 3-Ethyl-2-methylpyridine by comparing it to a reference spectrum or a spectral library.
General Analytical Workflow:
3.2.2. High-Performance Liquid Chromatography (HPLC)
While GC-MS is often preferred for volatile pyridines, HPLC can also be employed, particularly for non-volatile derivatives or when analyzing complex mixtures. A reverse-phase HPLC method would be a suitable starting point.
General HPLC Protocol:
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Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Stationary Phase: A C18 column is commonly used for reverse-phase chromatography.
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Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., around 260 nm).
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Quantification: A calibration curve can be generated using standards of known concentration to quantify the amount of 3-Ethyl-2-methylpyridine in a sample.
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of 3-Ethyl-2-methylpyridine.
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¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Data for 3-Ethyl-2-methylpyridine is available in public databases.[1]
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Mass Spectrometry (GC-MS): The mass spectrum shows the molecular ion peak and a characteristic fragmentation pattern that can be used for identification. A GC-MS spectrum for 3-Ethyl-2-methylpyridine is also publicly available.[1]
Biological Activity and Drug Development Potential
Currently, there is limited publicly available information directly linking 3-Ethyl-2-methylpyridine to specific signaling pathways or its active development as a pharmaceutical agent. Pyridine derivatives, in general, are a well-established class of compounds in medicinal chemistry with a wide range of biological activities.[5] Further research would be required to explore any potential biological effects and therapeutic applications of 3-Ethyl-2-methylpyridine.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3-Ethyl-2-methylpyridine. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.
This guide serves as a foundational resource for professionals working with 3-Ethyl-2-methylpyridine. While comprehensive physicochemical and structural data are available, further research is needed to fully delineate its experimental protocols and biological significance.
References
- 1. 3-Ethyl-2-methylpyridine | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Ethyl-2-methylpyridine | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
